4-Propylbenzaldehyde diethyl acetal

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetals like 4-Propylbenzaldehyde diethyl acetal typically involves the treatment of the corresponding aldehyde with diols or alcohols in the presence of an acid catalyst. For example, the reaction of pentaerythritol with benzaldehyde in aqueous acid can yield monoacetals, demonstrating the equilibrium nature of acetal formation and the impact of reaction conditions on product selectivity (D. Collard, Adolphus G. Jones, & R. Kriegel, 2001).

Molecular Structure Analysis

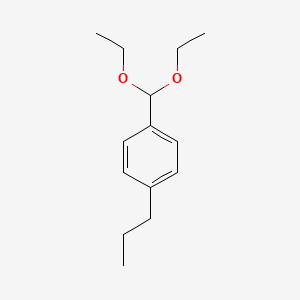

The structure of acetals, including 4-Propylbenzaldehyde diethyl acetal, is characterized by the presence of an ether linkage connecting an alkyl or aryl group with an alkoxy group. This linkage is central to the acetal's stability and reactivity. The planarity and conformation of such compounds can significantly influence their chemical behavior and interactions (G. Lima, S. Wardell, J. Wardell, & E. Tiekink, 2010).

Chemical Reactions and Properties

Acetals, including 4-Propylbenzaldehyde diethyl acetal, can undergo various chemical reactions, particularly hydrolysis in acidic conditions, reverting back to the original aldehydes and alcohols. The presence or absence of neighboring group participation can significantly affect the hydrolysis rates of acetals (E. Anderson & B. Capon, 1972). Moreover, acetals can be involved in nucleophilic substitution reactions where the acetal oxygen acts as a leaving group.

Applications De Recherche Scientifique

Intramolecular Reactions

- Intramolecular Nucleophilic Assistance : Studies on acetals similar to 4-Propylbenzaldehyde diethyl acetal have shown that there is no significant intramolecular nucleophilic assistance in their reactions, indicating a specific behavior of these compounds in chemical reactions (Anderson & Capon, 1972).

Dynamic Combinatorial Chemistry

- Facile Acetal Dynamic Combinatorial Library : Research on acetalation chemistry has demonstrated the creation of a dynamic combinatorial library (DCL) with over 15 cyclic and acyclic species, highlighting the potential of acetals in combinatorial chemistry and molecular discovery (Berkovich-Berger & Lemcoff, 2008).

Carbohydrate Chemistry

- Synthesis of Carbohydrate Derivatives : Acetals like 4-Propylbenzaldehyde diethyl acetal are used in the preparation of carbohydrate benzylidene and p-methoxybenzylidene acetals, indicating their importance in the synthesis of complex organic molecules (Ferro et al., 1988).

Spectroscopic Analysis in Organic Synthesis

- Spectroscopic Analysis of Cyclic Acetals : Studies involving the treatment of aldehydes with diols in the presence of acid to form acetals, like 4-Propylbenzaldehyde diethyl acetal, have provided insights into the structural characteristics and chemical behavior of these compounds (Collard et al., 2001).

Polymer Chemistry

- Polyacetal Ethers from Lignin-Based Aromatics : Research involving acetals similar to 4-Propylbenzaldehyde diethyl acetal has led to the development of polyacetal ethers, highlighting the role of these compounds in creating novel materials with specific thermal and mechanical properties (Pemba et al., 2014).

Electrophilicity in Chemical Reactions

- Acetalization and Electrophilicity Descriptors : Investigations into the acetalization of benzaldehyde and its derivatives have provided insights into the electrophilic characteristics of these reactions, which are critical for understanding the chemical behavior of acetals (Roy et al., 2006).

Mécanisme D'action

Safety and Hazards

The safety data sheet for 4-Propylbenzaldehyde diethyl acetal indicates that it is combustible . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

1-(diethoxymethyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMARRBDLJSOXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344981 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbenzaldehyde diethyl acetal | |

CAS RN |

89557-35-7 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)